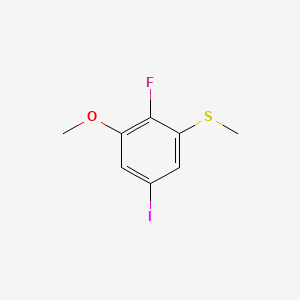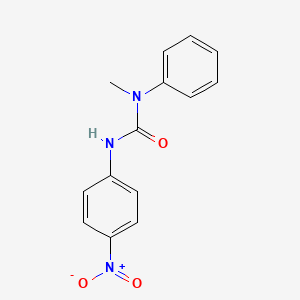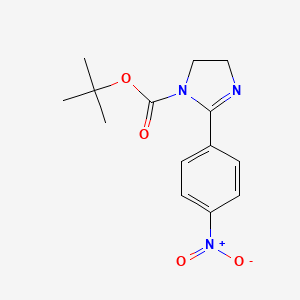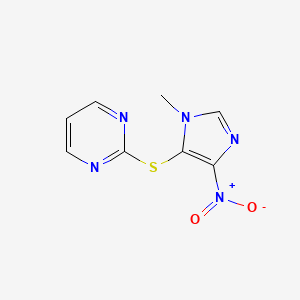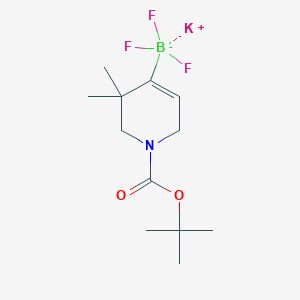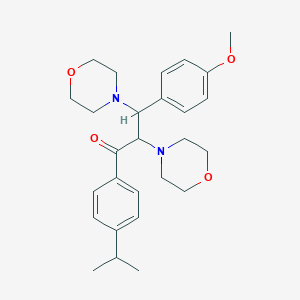
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is a complex organic compound with a unique structure that includes methoxyphenyl, dimorpholinyl, and propanone groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. Common synthetic routes include:
Aldol Condensation: This step involves the reaction of an aldehyde with a ketone in the presence of a base to form a β-hydroxy ketone, which is then dehydrated to form an α,β-unsaturated ketone.
Morpholine Addition: The α,β-unsaturated ketone undergoes a Michael addition with morpholine to introduce the dimorpholinyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
相似化合物的比较
Similar Compounds
2-Propanone, 1-(4-hydroxy-3-methoxyphenyl): Similar structure but lacks the dimorpholinyl group.
2-Propanone, 1-(4-methoxyphenyl): Similar structure but lacks the propan-2-ylphenyl group.
Uniqueness
3-(4-Methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one is unique due to the presence of both the dimorpholinyl and propan-2-ylphenyl groups, which confer specific chemical and biological properties not found in similar compounds .
属性
CAS 编号 |
7248-95-5 |
|---|---|
分子式 |
C27H36N2O4 |
分子量 |
452.6 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2,3-dimorpholin-4-yl-1-(4-propan-2-ylphenyl)propan-1-one |
InChI |
InChI=1S/C27H36N2O4/c1-20(2)21-4-6-23(7-5-21)27(30)26(29-14-18-33-19-15-29)25(28-12-16-32-17-13-28)22-8-10-24(31-3)11-9-22/h4-11,20,25-26H,12-19H2,1-3H3 |
InChI 键 |
ALRDOVIOJICJND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C(C(C2=CC=C(C=C2)OC)N3CCOCC3)N4CCOCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(2-Phenylethynyl)phenyl]-2,3-butadien-1-one](/img/structure/B14018562.png)
![Methyl 3-[[3-(trifluoromethyl)phenyl]carbamoylsulfanyl]propanoate](/img/structure/B14018580.png)
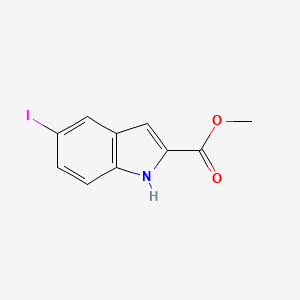

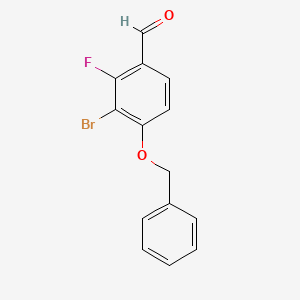
![4-[2-Oxo-2-(2-oxocyclopentyl)ethyl]piperidine-2,6-dione](/img/structure/B14018597.png)
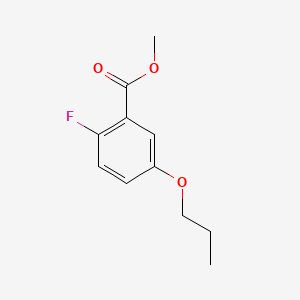
![N,N'-{[(4-Methylbenzene-1-sulfonyl)azanediyl]bis[(ethane-2,1-diyl)oxy-2,1-phenylene]}bis(4-methylbenzene-1-sulfonamide)](/img/structure/B14018611.png)
